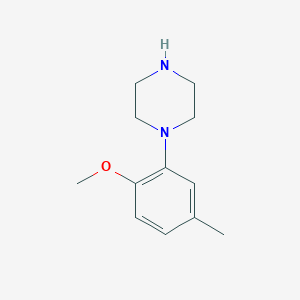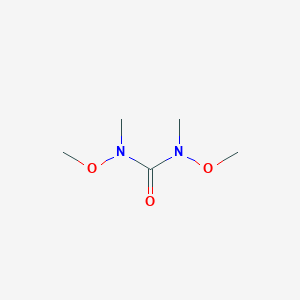
1,3-Dimethoxy-1,3-dimethylurea
描述
1,3-Dimethoxy-1,3-dimethylurea is a chemical compound that has been studied for its potential use in organic synthesis. It is a derivative of urea where both nitrogen atoms are substituted with a methyl and a methoxy group.
Synthesis Analysis
The synthesis of 1,3-Dimethoxy-1,3-dimethylurea has been reported using bis(trichloromethyl) carbonate (triphosgene) in THF to react with N-methoxy-N-methylamine, yielding the product in 78% yield. Diphosgene is also an effective reagent for this synthesis .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 1,3-Dimethoxy-1,3-dimethylurea, related compounds such as the N,N'-Dimethylurea picrate complex have been analyzed. This complex crystallizes in the triclinic system and features extensive hydrogen bonding, which could suggest similar structural characteristics for 1,3-Dimethoxy-1,3-dimethylurea .
Chemical Reactions Analysis
1,3-Dimethoxy-1,3-dimethylurea undergoes reactions with both electrophiles and nucleophiles. For instance, it can be split by acetyl chloride, substituting a methoxy group with chlorine. Additionally, acid-catalyzed substitution of the N-alkoxyl group in alcoholic media has been explored, leading to the synthesis of cyclic ureas and amines .
Physical and Chemical Properties Analysis
The papers provided do not offer detailed information on the physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea. However, the synthesis methods and reactivity suggest that it is a versatile intermediate in organic synthesis, capable of undergoing various transformations to yield a range of products .
Relevant Case Studies
Case studies specifically involving 1,3-Dimethoxy-1,3-dimethylurea were not provided in the papers. However, the synthesis methods and applications in creating unsymmetrical ketones and cyclic ureas indicate its utility in organic chemistry . The synthesis of related compounds, such as 1,3-diaroylureas, also demonstrates the broader relevance of urea derivatives in chemical synthesis .
科学研究应用
Coordination Compounds Formation : It is used in forming complexes with several metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), providing insights into the structural features of new compounds (Stonestreet, Bull & Williams, 1966).
Modeling Co-Condensation Reactions : 1,3-Dimethylurea is used to model melamine-urea-formaldehyde co-condensation reactions, offering a quantitative understanding through 13C-NMR analysis under different pH conditions (Cao, Li, Liang & Du, 2017).
Organic Synthesis : It assists in the synthesis of cyclic 1,1-dialkoxyureas and nh-dialkoxyamines, expanding the possibilities in organic chemistry (Rudchehko, Shevschenko & Kostyanovskii, 1987).
In NMR and IR Spectroscopy : The compound is synthesized and analyzed using IR and NMR spectroscopy, contributing to the understanding of molecular structures (Soldatenko, Sterkhova & Lazareva, 2019).
Hydrogen Bonding Studies : Raman spectra of 1,3-dimethylurea in different solutions show its molecular deformation due to hydrogen bonding, important for understanding molecular interactions (Fukushima & Kawai, 1981).
Carbonyl Dication Equivalent in Synthesis : It is utilized as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).
In Nonlinear Optical Crystal Research : It is identified as a potential candidate for efficient frequency conversion in nonlinear optical crystal research (Babu, Chandramohan, Ramasamy, Bhagavannarayana & Varghese, 2011).
Thermochemistry Studies : The standard enthalpy of formation of 1,3-dimethylurea and its nitrates has been determined, providing valuable data for thermochemical applications (Davies, Finch & Hill, 1991).
Studying Solvent Structures : Its aqueous solutions are studied using ultrasonic techniques to understand the influence on solvent structure (Sasaki & Arakawa, 1969).
Studying Hydration and Self-Aggregation : Dielectric relaxation spectroscopy and MD simulations have been used to study its effects on water dynamics and self-aggregation, providing insights into solute-solvent interactions (Agieienko, Horinek & Buchner, 2016).
安全和危害
属性
IUPAC Name |
1,3-dimethoxy-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNWRSAAAPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457156 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-1,3-dimethylurea | |
CAS RN |
123707-26-6 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




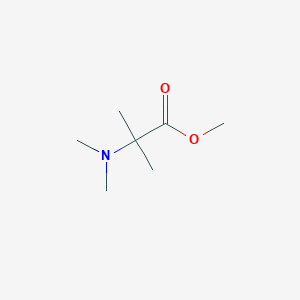
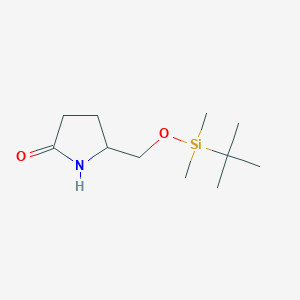

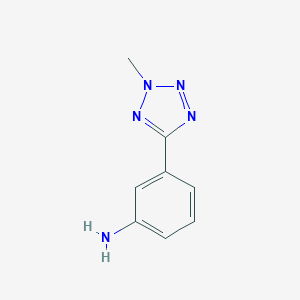


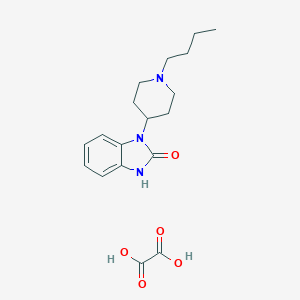
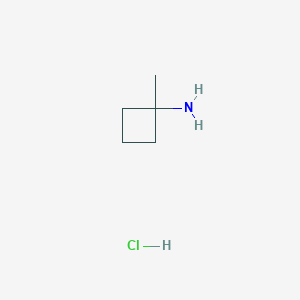

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
